3-Bromo-4-carbamoylphenylboronic acid chemical structure and properties
3-Bromo-4-carbamoylphenylboronic acid chemical structure and properties
3-Bromo-4-carbamoylphenylboronic Acid: Structural Properties, Orthogonal Reactivity, and Applications in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic assembly of complex biaryl scaffolds requires building blocks that offer precise, programmable reactivity. 3-Bromo-4-carbamoylphenylboronic acid (CAS 2377609-22-6) has emerged as a highly versatile bifunctional reagent[1]. By integrating a nucleophilic boronic acid, an electrophilic bromide, and a pharmacologically privileged primary amide (carbamoyl) group onto a single benzene core, this molecule enables rapid, chemoselective functionalization. This technical guide explores the physicochemical properties, mechanistic causality of its orthogonal reactivity, and its critical role in synthesizing targeted kinase inhibitors.
Chemical Identity & Structural Properties
The utility of 3-Bromo-4-carbamoylphenylboronic acid stems from the distinct electronic and steric environments of its three functional groups. The boronic acid moiety serves as the primary vector for carbon-carbon bond formation. The bromine atom, positioned meta to the boronic acid, acts as a secondary reactive handle. Finally, the carbamoyl group is a potent hydrogen bond donor and acceptor, frequently utilized to anchor molecules within the ATP-binding pockets of target proteins.
Table 1: Physicochemical and Structural Data
| Property | Value | Strategic Implication |
| Chemical Name | 3-Bromo-4-carbamoylphenylboronic acid | Standardized nomenclature for procurement and literature. |
| CAS Registry Number | 2377609-22-6 | Unique identifier for chemical databases[1]. |
| Molecular Formula | C₇H₇BBrNO₃ | Defines stoichiometric calculations for synthesis. |
| Molecular Weight | 243.85 g/mol | Critical for precise equivalent measurements in micro-scale reactions. |
| Primary Reactive Site | Boronic Acid (-B(OH)₂) | Undergoes rapid transmetalation in Pd-catalyzed cross-couplings. |
| Secondary Reactive Site | Bromide (-Br) | Preserved during initial coupling; activated later for structural elaboration. |
| Pharmacophore Handle | Primary Amide (-CONH₂) | Facilitates crucial bidentate hydrogen bonding in biological targets. |
Mechanistic Reactivity: The Chemoselective Advantage
The core value of this building block lies in its orthogonal reactivity . When reacted with a di-halogenated system or an aryl iodide, the kinetic differentiation between carbon-halogen bonds dictates the reaction pathway. The bond dissociation energy of a C–I bond (~65 kcal/mol) is significantly lower than that of a C–Br bond (~81 kcal/mol).
In a Suzuki-Miyaura cross-coupling environment, a Palladium(0) catalyst will selectively undergo oxidative addition into the weaker C–I bond of a coupling partner[2]. Meanwhile, the boronic acid of 3-Bromo-4-carbamoylphenylboronic acid must be activated by a base (e.g., K₂CO₃) to form a negatively charged, highly nucleophilic boronate complex [Ar-B(OH)₃]⁻. This complex rapidly transmetalates onto the Pd(II) center[3]. Because the oxidative addition is kinetically locked to the C–I bond of the partner, the internal C–Br bond of the boronic acid remains completely intact, yielding a bromo-biaryl intermediate primed for late-stage functionalization.
Fig 1: Catalytic cycle of chemoselective Suzuki-Miyaura cross-coupling.
Experimental Protocol: Site-Selective Cross-Coupling Workflow
To harness the orthogonal reactivity described above, the following protocol details a self-validating system for the chemoselective coupling of 3-Bromo-4-carbamoylphenylboronic acid with a generic aryl iodide.
Causality of Reagent Selection:
-
Catalyst (Pd(PPh₃)₄): A standard, highly effective catalyst for differentiating C–I and C–Br bonds without premature insertion into the bromide.
-
Base (K₂CO₃, 2M aq): Provides the necessary hydroxide/carbonate ions to generate the reactive boronate species without hydrolyzing the primary amide[3].
-
Solvent (1,4-Dioxane/H₂O 4:1): Ensures complete dissolution of the highly polar carbamoyl group while maintaining miscibility with the aqueous base.
Step-by-Step Methodology
-
Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Iodide (1.0 equiv) and 3-Bromo-4-carbamoylphenylboronic acid (1.05 equiv). Causality: The slight 0.05 equiv excess of boronic acid compensates for minor protodeboronation while preventing downstream purification bottlenecks.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Seal the flask with a septum and purge with Argon for 10 minutes.
-
Solvent Introduction: Inject degassed 1,4-Dioxane (0.2 M relative to the electrophile) followed by degassed 2M aqueous K₂CO₃ (2.0 equiv). Causality: Oxygen must be rigorously excluded to prevent the formation of peroxo-palladium species, which drive unwanted homocoupling of the boronic acid.
-
Reaction Execution: Heat the biphasic mixture to 60°C under vigorous stirring for 8–12 hours. Causality: 60°C provides sufficient thermal energy for transmetalation while remaining below the activation threshold for C–Br oxidative addition.
-
Quench & Extraction: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Validation & Quality Control (Self-Validating System)
-
LC-MS Analysis: Confirm the complete disappearance of the Aryl Iodide mass peak. The product mass should correspond to[M+H]⁺ of the coupled biaryl, retaining the isotopic signature of a single bromine atom (~1:1 ratio of M / M+2 peaks).
-
¹H NMR (DMSO-d₆): Verify the integrity of the C–Br bond by ensuring the aromatic proton adjacent to the bromide (C2-H) remains a distinct singlet or doublet (depending on the exact substitution), confirming it has not undergone premature coupling.
Applications in Advanced Drug Discovery
The carbamoyl (benzamide) moiety is a heavily utilized pharmacophore in oncology and neurology. The primary amide acts as a bidentate interaction hub, donating a hydrogen bond to the kinase hinge region while simultaneously accepting one, thereby locking the inhibitor into the ATP-binding pocket.
Recent in silico and in vitro studies have demonstrated that benzamide derivatives are highly potent inhibitors of Rho-associated kinase-1 (ROCK1) , a pivotal node in modulating aberrant cell behaviors in various diseases[4]. Similarly, structure-based pharmacophore modeling has identified benzamide scaffolds as critical for the inhibition of Protein kinase B-beta (Akt2) , leading to significant cell apoptosis in solid tumors[5].
By utilizing 3-Bromo-4-carbamoylphenylboronic acid, medicinal chemists can execute a two-stage "build and diversify" strategy. The boronic acid rapidly establishes the core biaryl architecture, while the preserved bromide allows for late-stage Buchwald-Hartwig aminations or secondary Suzuki couplings to optimize the molecule's pharmacokinetic (PK) profile.
Fig 2: Orthogonal functionalization workflow for kinase inhibitor synthesis.
Handling, Stability, and Storage Protocols
Arylboronic acids are susceptible to protodeboronation —a degradation pathway where the carbon-boron bond is cleaved and replaced by a proton. This process is accelerated by heat, moisture, and basic conditions.
-
Storage: 3-Bromo-4-carbamoylphenylboronic acid must be stored at 2–8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to maximize shelf life.
-
Handling: Weighing should ideally be conducted quickly in ambient air, or within a glovebox for highly sensitive micro-scale optimizations. If the reagent appears degraded (e.g., poor coupling yields), it can often be triturated with cold hexanes or ether to remove protodeboronated byproducts.
References
1.[1] "3-Bromo-4-carbamoylphenylboronic acid CAS 2377609-22-6", Labfind Korea. Available at: 2.[4] "In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1)", National Institutes of Health (NIH). Available at: 3.[2] "3-Bromo-5-iodo-4-methoxybenzaldehyde Application Notes", BenchChem. Available at: 4.[3] "Boron reagents in synthesis", Dokumen.pub. Available at: 5.[5] "Structure-based pharmacophore models to probe anticancer activity of inhibitors of protein kinase B-beta (PKB β)", National Institutes of Health (NIH). Available at:
Sources
- 1. labfind.co.kr [labfind.co.kr]
- 2. 3-Bromo-5-iodo-4-methoxybenzaldehyde | Benchchem [benchchem.com]
- 3. dokumen.pub [dokumen.pub]
- 4. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based pharmacophore models to probe anticancer activity of inhibitors of protein kinase B-beta (PKB β) - PubMed [pubmed.ncbi.nlm.nih.gov]
